molecular formula C7H5BrN2S B1304842 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione CAS No. 68468-39-3

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

Cat. No.: B1304842
CAS No.: 68468-39-3
M. Wt: 229.1 g/mol
InChI Key: HZTQEFLQSTYJSE-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione is a heterocyclic compound that features a benzimidazole core with a bromine atom at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-benzo[D]imidazole with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione exerts its effects depends on its application:

    Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.

    Therapeutic Effects: The compound may interact with specific molecular targets, such as DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-benzo[D]imidazole-2(3H)-one
  • 5-Bromo-1H-benzo[D]imidazole-2-thiol
  • 5-Bromo-1H-benzo[D]imidazole

Uniqueness

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thione group can participate in unique interactions and reactions that are not possible with the corresponding oxo or thiol derivatives .

Properties

IUPAC Name

5-bromo-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQEFLQSTYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388217
Record name 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68468-39-3
Record name 68468-39-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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